Cas no 942007-29-6 (2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide)

2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide structure
942007-29-6 structure
Product Name:2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide
CAS No:942007-29-6
MF:C18H17N3O4
MW:339.345284223557
CID:5502598
PubChem ID:7659489
Update Time:2025-07-15

2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
    • AKOS001961320
    • F2773-0088
    • 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
    • 942007-29-6
    • VU0497690-1
    • 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
    • 2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide
    • 2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide
    • Inchi: 1S/C18H17N3O4/c1-24-14-5-2-4-13(10-14)11-19-17(22)12-21-18(23)8-7-15(20-21)16-6-3-9-25-16/h2-10H,11-12H2,1H3,(H,19,22)
    • InChI Key: VJBJARVQDSXEFX-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C=CC(N(CC(NCC2C=CC=C(C=2)OC)=O)N=1)=O

Computed Properties

  • Exact Mass: 339.12190603g/mol
  • Monoisotopic Mass: 339.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.1Ų

2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide Pricemore >>

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Additional information on 2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide

Introduction to 2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide (CAS No. 942007-29-6) and Its Applications in Modern Chemical Biology

The compound 2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide (CAS No. 942007-29-6) represents a significant advancement in the field of chemical biology, particularly in the development of novel pharmacological agents. This heterocyclic derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecule incorporates a fused pyridazine ring system with a furan substituent, which is known to enhance its interaction with biological targets. Additionally, the presence of a methoxyphenyl group and an acetamide moiety contributes to its multifaceted pharmacological potential.

Recent research has highlighted the therapeutic potential of this compound in addressing various physiological and pathological conditions. The pyridazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The furan moiety, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. In particular, studies have demonstrated that furan derivatives can exhibit potent inhibitory effects on key enzymes involved in metabolic pathways, making them attractive candidates for the treatment of metabolic disorders.

The acetamide functional group in the molecule further enhances its pharmacological profile by contributing to solubility and bioavailability. This structural feature is particularly important for drug development, as it ensures better absorption and distribution within the body. Furthermore, the 3-methoxyphenyl substituent adds another layer of complexity to the compound's interactions with biological targets. Methoxyphenyl derivatives are known for their ability to interact with a variety of receptors and enzymes, including those involved in pain signaling, neurodegeneration, and cardiovascular diseases.

One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Emerging research suggests that pyridazine derivatives can modulate neurotransmitter systems and protect against neurotoxicity. The specific combination of structural elements in 2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide may provide a unique mechanism of action that could be exploited for therapeutic benefit. For instance, studies have shown that similar compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

In addition to its potential in neurodegenerative disorders, this compound has also shown promise in addressing inflammatory conditions. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The ability of 2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide to modulate inflammatory pathways may make it a valuable therapeutic agent. Preclinical studies have demonstrated that derivatives with similar structures can inhibit key pro-inflammatory cytokines such as TNF-alpha and IL-beta, thereby reducing inflammation and associated symptoms.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between furan derivatives and hydrazine hydrate to form the pyridazine core, followed by functionalization with the acetamide group. The introduction of the 3-methoxyphenyl substituent typically involves nucleophilic substitution or coupling reactions under controlled conditions. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for both research and commercial purposes.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. Techniques such as docking simulations have revealed that the furan ring interacts favorably with hydrophobic pockets on protein surfaces, while the acetamide moiety forms hydrogen bonds with polar residues. These insights have guided modifications to improve binding affinity and selectivity.

The pharmacokinetic properties of 2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(3-methoxyphenyl)methylacetamide are also critical factors in determining its therapeutic efficacy. In vitro studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting good oral bioavailability. Additionally, preliminary pharmacokinetic profiles indicate a reasonable half-life, allowing for once or twice daily dosing regimens if developed further into a drug candidate.

Future directions for research on this compound include exploring its mechanism of action at a molecular level through biochemical assays and genetic studies. Understanding how it interacts with specific enzymes or receptors will provide valuable insights into its therapeutic potential and help identify possible side effects or off-target effects.

In conclusion,2-3-(furan - 2 - yl) - 6 - oxo - 1 , 6 - dihydropyridazin - 1 - yl - N - ( 3 - methoxyphenyl) methylacetamide (CAS No . 942007 - 29 - 6 ) represents a promising lead compound with significant potential in modern chemical biology . Its unique structural features , combined with preliminary evidence of biological activity , make it an attractive candidate for further development . As research continues , it is likely that this compound will play an important role in addressing various human health challenges .

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